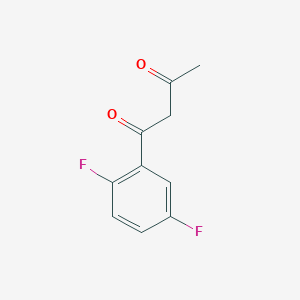
(R)-Chroman-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Chroman-2-carbonitrile is a chiral organic compound that belongs to the class of chromans Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Chroman-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and malononitrile.
Cyclization Reaction: The key step involves the cyclization of 2-hydroxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the chroman ring.
Chiral Resolution: The racemic mixture of chroman-2-carbonitrile can be resolved into its enantiomers using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods: Industrial production of ®-Chroman-2-carbonitrile may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-Chroman-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chroman-2-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the nitrile group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Chroman-2-carboxylic acid.
Reduction: ®-Chroman-2-amine.
Substitution: Halogenated chroman derivatives.
Scientific Research Applications
®-Chroman-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ®-Chroman-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It can modulate signaling pathways related to cell survival and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
(S)-Chroman-2-carbonitrile: The enantiomer of ®-Chroman-2-carbonitrile, which may exhibit different biological activities.
Chroman-2-carboxylic acid: An oxidized derivative with distinct chemical properties.
Chroman-2-amine:
Uniqueness: ®-Chroman-2-carbonitrile is unique due to its chiral nature and the specific biological activities associated with the ®-enantiomer. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2R)-3,4-dihydro-2H-chromene-2-carbonitrile |
InChI |
InChI=1S/C10H9NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-6H2/t9-/m1/s1 |
InChI Key |
PSODBWOLLYALSQ-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1C#N |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089905.png)
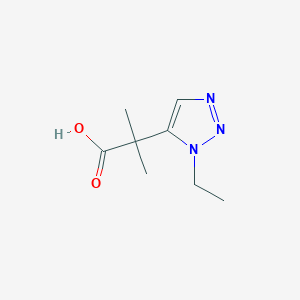
![4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13089922.png)
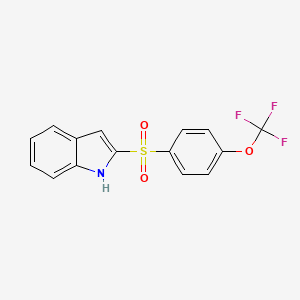
![2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13089930.png)
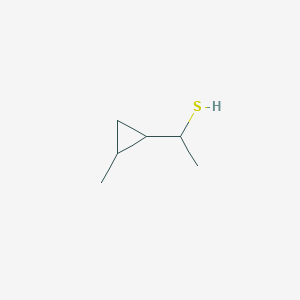
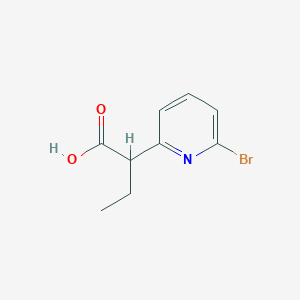
![5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate](/img/structure/B13089949.png)
![6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one](/img/structure/B13089954.png)
![tert-Butyl 1-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate 1,1-dioxide](/img/structure/B13089960.png)
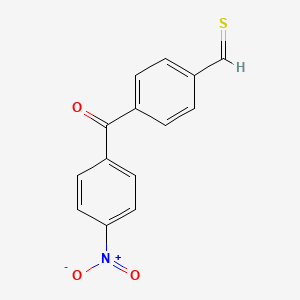
![2-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089974.png)
![(3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one](/img/structure/B13089977.png)
